magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate
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Overview
Description
Magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[®-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate is a complex chemical compound with significant applications in various fields. This compound is a derivative of benzimidazole and sulfoxide, featuring a magnesium ion coordinated with two enantiomers of the benzimidazole derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the reaction of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazole with magnesium salts under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for methoxy group substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It is known to interact with enzymes and proteins, inhibiting their activity. The sulfoxide group plays a crucial role in binding to the active sites of enzymes, thereby modulating their function. The magnesium ion also contributes to the stability and activity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazole
- 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfonyl]benzimidazole
- Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazol-1-ide
Uniqueness
The uniqueness of magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[®-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate lies in its dual enantiomeric form and the presence of a magnesium ion. This unique structure enhances its stability and activity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C34H40MgN6O8S2 |
---|---|
Molecular Weight |
749.2 g/mol |
IUPAC Name |
magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate |
InChI |
InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;;/t2*24-;;;/m10.../s1 |
InChI Key |
DBOUSUONOXEWHU-VGTLASCPSA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |
Origin of Product |
United States |
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